H-DL-Phe-DL-Pro-DL-Arg-Me

Description

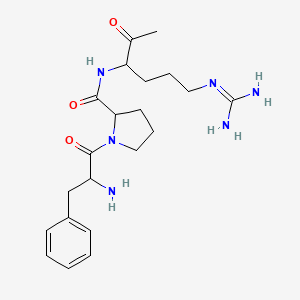

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32N6O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H32N6O3/c1-14(28)17(9-5-11-25-21(23)24)26-19(29)18-10-6-12-27(18)20(30)16(22)13-15-7-3-2-4-8-15/h2-4,7-8,16-18H,5-6,9-13,22H2,1H3,(H,26,29)(H4,23,24,25) |

InChI Key |

VINMGONHVGNYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Dl Phe Dl Pro Dl Arg Me

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Tripeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. beilstein-journals.orgasm.org For a tripeptide like H-DL-Phe-DL-Pro-DL-Arg-Me, advanced SPPS strategies are crucial for efficient synthesis and to minimize side reactions. The general workflow of SPPS involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of Nα-protecting group removal and coupling of the subsequent amino acid. peptide.com

Optimization of Coupling Protocols for DL-Phenylalanine, DL-Proline, and DL-Arginine

The formation of the peptide bond between amino acids is a critical step that requires activation of the carboxylic acid group. beilstein-journals.orguniurb.it The choice of coupling reagent significantly impacts the reaction efficiency and the extent of side reactions, particularly racemization. researchgate.net For the synthesis of this compound, which contains a sterically hindered proline residue and a guanidinium-containing arginine, robust coupling protocols are necessary.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve reaction rates. bioline.org.br Uronium and phosphonium (B103445) salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids. bioline.org.bracs.orgresearchgate.net The use of a hindered base, such as N,N-diisopropylethylamine (DIPEA), is also standard practice to facilitate the coupling reaction. pacific.edu

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. |

| Uronium Salts | HATU, HBTU, HCTU | High reactivity, suitable for hindered couplings. beilstein-journals.orgnih.gov |

| Phosphonium Salts | BOP, PyBOP | Effective coupling agents, can minimize racemization. |

| Additives | HOBt, HOAt | Suppress racemization and other side reactions. researchgate.net |

The incorporation of DL-amino acids presents a unique challenge in that the resulting product will be a mixture of diastereomers. However, the coupling chemistry itself must be optimized to prevent further epimerization at the α-carbon of the activated amino acid, which can complicate the purification and characterization of the final peptide. mdpi.comnih.gov

Considerations for C-Terminal Methyl Ester Formation in SPPS

Introducing a methyl ester at the C-terminus of a peptide synthesized via SPPS requires a specialized approach. Standard cleavage from resins like Wang or Merrifield typically yields a C-terminal carboxylic acid. peptide.commasterorganicchemistry.com To obtain the methyl ester, one strategy involves the use of a 2-chlorotrityl chloride resin. peptide.compeptide.com The peptide can be cleaved from this resin under mild acidic conditions that preserve the peptide backbone and side-chain protecting groups, and the resulting carboxylic acid can then be esterified in solution. ysu.am

A more direct method involves a transesterification cleavage. This can be achieved by treating the peptide-bound resin with a solution of hydrogen chloride in methanol. ysu.am This one-pot procedure cleaves the peptide from the resin and simultaneously forms the methyl ester. ysu.am Another approach is to anchor the C-terminal amino acid ester, in this case, DL-Arginine methyl ester, to the resin through a side-chain functionality, although this is more complex for arginine. For amino acids like cysteine, side-chain anchoring to a trityl-based resin has been successfully demonstrated for the synthesis of C-terminal esters. nih.govacs.org

Minimization of Side Reactions during Racemic Amino Acid Incorporation

The use of racemic (DL) amino acids inherently leads to a mixture of stereoisomers. However, several other side reactions can occur during SPPS that need to be minimized to ensure the integrity of the desired peptide. bibliomed.org

Racemization/Epimerization: This is a major concern in peptide synthesis, as it can alter the peptide's biological activity. mdpi.comnih.gov Epimerization can occur during the activation of the carboxylic acid group, especially when strong bases are used. mdpi.com The choice of coupling reagents and additives is critical in suppressing this side reaction. mdpi.comnih.gov Phenylalanine, with its aryl side chain, can be prone to racemization due to stabilization of the enolate intermediate. mdpi.com

Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when proline is the second amino acid in the sequence. peptide.compeptide.com The secondary amine of proline can intramolecularly attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride can mitigate this. peptide.compeptide.com

Aspartimide Formation: While not directly applicable to this tripeptide, it is a well-known side reaction in peptides containing aspartic acid, where the side-chain carboxyl group can attack the peptide backbone. iris-biotech.de

Guanidinylation: During the coupling of an activated amino acid, the free amine of the growing peptide chain can sometimes react with the uronium reagent, leading to a guanidinylated N-terminus. This is more likely if the pre-activation of the carboxylic acid is slow. uniurb.it

Solution-Phase Synthetic Routes for this compound

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis of smaller peptides. researchgate.netrsc.org This method involves coupling protected amino acids or peptide fragments in a suitable solvent. researchgate.net After each coupling step, the product is isolated and purified before proceeding to the next step. bioline.org.br

For this compound, a convergent fragment condensation approach could be employed. For example, the dipeptide H-DL-Phe-DL-Pro-OH could be synthesized and then coupled to H-DL-Arg-OMe. Alternatively, a stepwise approach could be used, starting from H-DL-Arg-OMe and sequentially adding Boc- or Fmoc-protected DL-Proline and then DL-Phenylalanine. The same coupling reagents and strategies to minimize racemization as in SPPS are applicable here. researchgate.net A key advantage of solution-phase synthesis is the ability to purify intermediates at each stage, potentially leading to a purer final product. bioline.org.br

Chemo-Enzymatic Synthesis Approaches Utilizing Specific Enzymes

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. qyaobio.comnih.gov This approach can significantly reduce the need for side-chain protecting groups and minimizes racemization. nih.gov Proteases, which normally hydrolyze peptide bonds, can be used in reverse to form them under specific, non-aqueous conditions or with engineered enzymes. qyaobio.comrsc.org

Enzymes like papain, a cysteine protease, and thermolysin, a metalloprotease, have been utilized in peptide synthesis. nih.gov The substrate specificity of these enzymes is a key consideration. For instance, some proteases have a preference for certain amino acids at the P1 and P1' positions (the amino acids on either side of the scissile bond). Engineered enzymes, such as subtiligase and omniligase-1, have been developed with broader substrate scope and higher ligation efficiency, making them powerful tools for peptide synthesis. rsc.orgfrontiersin.org

A possible chemo-enzymatic route for this compound could involve the enzymatic ligation of a dipeptide fragment, such as H-DL-Phe-DL-Pro-OEt (an ethyl ester), with H-DL-Arg-OMe. The enzyme would catalyze the formation of the peptide bond between proline and arginine. The use of enzymes that can tolerate D-amino acids is crucial for this strategy. qyaobio.comfrontiersin.org

Table 2: Enzymes in Chemo-Enzymatic Peptide Synthesis

| Enzyme Class | Example(s) | Key Characteristics |

| Cysteine Proteases | Papain, Bromelain | Catalyze peptide bond formation under specific conditions. nih.gov |

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Used for peptide ligation, often in organic solvents. nih.govrsc.org |

| Engineered Ligases | Subtiligase, Omniligase-1 | High efficiency and broad substrate scope. rsc.orgfrontiersin.org |

Stereochemical Control and Epimerization Mitigation in Peptide Synthesis

Maintaining stereochemical integrity is paramount in peptide synthesis, as the biological function of a peptide is highly dependent on its three-dimensional structure. mdpi.comjpt.com Epimerization, the change in configuration at a chiral center, is a significant side reaction that can lead to a mixture of diastereomers that are often difficult to separate. mdpi.comnih.gov

Several factors can induce epimerization:

Activation Method: Over-activation of the carboxylic acid can increase the acidity of the α-proton, making it susceptible to abstraction by a base. mdpi.com

Base: The type and concentration of the base used during coupling and deprotection steps can influence the rate of epimerization. mdpi.com

Amino Acid Structure: Certain amino acids, like phenylalanine, are more prone to racemization due to the electronic nature of their side chains. mdpi.com

Temperature: Higher temperatures can accelerate the rate of epimerization. mdpi.com

Strategies to mitigate epimerization include:

Choice of Coupling Reagents: Using reagents known for low racemization potential, such as those based on HOBt or HOAt. researchgate.net Carbodiimide activation without a racemization suppressant should be avoided for sensitive amino acids. nih.gov

Minimizing Base Exposure: Using the minimum necessary amount of a hindered base like DIPEA or 2,4,6-collidine. researchgate.net

Low Temperature: Performing coupling reactions at lower temperatures can help reduce the rate of epimerization. mdpi.com

Use of Additives: Additives like HOBt form an active ester intermediate that is less prone to racemization than the initially formed activated species. researchgate.net

For a peptide containing multiple DL-amino acids like this compound, the goal is not to produce a single stereoisomer but to prevent additional, uncontrolled epimerization during the synthesis, which would lead to a more complex and unpredictable mixture of products. The inherent use of racemic building blocks will result in a defined set of diastereomers (in this case, 2^3 = 8 possible stereoisomers), and the synthetic strategy should aim to produce this mixture without introducing further stereochemical scrambling. jpt.comnih.gov

Analysis of Epimerization Mechanisms Affecting DL-Amino Acids

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can compromise the purity and biological activity of the final product. mdpi.comresearchgate.net For peptides containing DL-amino acids, controlling this process is crucial to ensure the desired stereochemistry. There are two primary mechanisms through which epimerization occurs during peptide synthesis.

The first and most common mechanism proceeds through the formation of an oxazol-5(4H)-one (azlactone) intermediate. mdpi.comresearchgate.net This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The activated carboxylate can be attacked intramolecularly by the nitrogen of the protecting group's amide bond, forming the oxazolone (B7731731) ring. mdpi.com The α-proton of this intermediate is acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of D and L configurations, a process known as racemization. mdpi.com

The second mechanism is the direct abstraction of the α-proton (Hα) from the amino acid residue by a base. mdpi.com This pathway is particularly relevant for amino acid residues with highly acidic α-protons or under strongly basic conditions, such as those sometimes used for deprotection. mdpi.com The resulting carbanion is planar, and its re-protonation can lead to epimerization. mdpi.com In nature, enzymes called racemases and epimerases can also catalyze this transformation via a deprotonation/reprotonation mechanism. mdpi.comfrontiersin.org

Reagents and Conditions for Suppressing Racemization during Coupling

To ensure the stereochemical integrity of the peptide during synthesis, various reagents and conditions have been developed to suppress racemization. rsc.org The primary strategy involves the use of coupling additives that react with the activated amino acid to form an active ester. This ester is more reactive towards the incoming amine and less prone to cyclizing into an oxazolone. peptide.combachem.com

The combination of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), with an additive is a widely used method. bachem.com The urea (B33335) byproduct formed from DIC is soluble in common organic solvents, simplifying purification. bachem.com Additives are crucial for minimizing epimerization, especially when coupling sterically hindered or racemization-prone residues. peptide.combachem.com

Below is a table of common reagents used to suppress racemization.

| Reagent/Additive | Full Name | Function | Citations |

| HOBt | 1-Hydroxybenzotriazole | A classic additive that forms active esters with carbodiimide-activated amino acids, accelerating coupling and reducing racemization. peptide.combachem.com | |

| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at accelerating coupling and suppressing racemization due to the nitrogen atom in the pyridine (B92270) ring. bachem.com Its use is limited by its potential explosive properties. bachem.com | |

| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization when used with carbodiimides. bachem.comthieme-connect.comsci-hub.se | |

| TCBOXY | (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)-acetate | A coupling reagent reported to facilitate esterification, amidation, and peptide synthesis without detectable racemization. rsc.org | |

| Boc-Oxyma | Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate | An efficient coupling reagent for racemization-free synthesis of esters, amides, and peptides. rsc.org | |

| Copper (II) Chloride (CuCl₂) | Copper (II) Chloride | Used in conjunction with HOBt in solution-phase peptide synthesis to suppress racemization. peptide.com |

Enantioselective Synthesis and Resolution of Constituent DL-Amino Acids

The synthesis of a peptide with specific D- and L-amino acids requires access to enantiomerically pure starting materials. This is achieved either through enantioselective synthesis, which directly creates the desired stereoisomer, or through the resolution of a racemic (DL) mixture. wikipedia.org

Resolution of DL-Amino Acids: This involves separating a 50:50 mixture of D and L enantiomers.

Enzymatic Resolution: Enzymes exhibit high stereoselectivity. L-amino acid oxidase can be used to selectively deaminate the L-enantiomer in a racemic mixture, leaving the pure D-enantiomer. core.ac.uk For example, L-amino acid oxidase from Aspergillus fumigatus has been used to resolve DL-phenylalanine and DL-tyrosine. core.ac.uk Similarly, L-arginase selectively converts L-arginine to L-ornithine, allowing for the separation of D-arginine from a DL-mixture. google.com Phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to trans-cinnamic acid, enabling the isolation of D-phenylalanine. nih.gov

Chemical Resolution: This method uses a chiral resolving agent to form two diastereomeric salts with the racemic amino acid. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Aromatic sulfonic acids are often used for this purpose as they readily form salts with amino acids. acs.org

Chromatographic Resolution: Chiral chromatography is a powerful technique where a racemic mixture is passed through a column containing a chiral stationary phase. nih.gov The enantiomers interact differently with the stationary phase, leading to different retention times and enabling their separation. nih.gov

Enantioselective Synthesis: This approach aims to synthesize a single enantiomer directly.

Asymmetric Catalysis: Chiral catalysts guide a reaction to favor the formation of one enantiomer over the other. wikipedia.org For instance, D-phenylalanine can be synthesized by the asymmetric hydrogenation of acetamidocinnamic acid using a chiral catalyst. google.com Chiral phase-transfer catalysts have also been used for the synthesis of D-phenylalanine with high optical purity. sioc-journal.cn

Organocatalysis: Small chiral organic molecules can act as catalysts. Proline itself is a well-known organocatalyst for various asymmetric reactions. wikipedia.orgthieme-connect.com The synthesis of D-proline can be achieved via asymmetric catalytic hydrogenation of precursors. google.com

Enzymatic Synthesis: Enzymes can be used to synthesize chiral amino acids from prochiral starting materials. Phenylalanine ammonia (B1221849) lyases (PALs) can be used in a one-pot cascade process to convert cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov

The following table summarizes methods for the constituent amino acids of the target peptide.

| Amino Acid | Resolution/Synthesis Method | Description | Citations |

| DL-Phenylalanine | Enzymatic Resolution (PAL) | Phenylalanine ammonia-lyase (PAL) stereoselectively converts L-Phe to trans-cinnamic acid, allowing for the isolation of pure D-Phe. | nih.gov |

| DL-Phenylalanine | Enzymatic Resolution (L-AAO) | L-amino acid oxidase from Aspergillus fumigatus can resolve racemic phenylalanine to produce optically pure D-phenylalanine. | core.ac.uk |

| DL-Phenylalanine | Asymmetric Synthesis | Asymmetric hydrogenation of acetamidocinnamic acid using a chiral catalyst followed by hydrolysis yields D-phenylalanine. | google.com |

| DL-Proline | Enantioselective Dehydrogenation | Whole cells of Pseudomonas aeruginosa containing proline dehydrogenase can be used for the efficient dehydrogenation of DL-proline. | researchgate.net |

| DL-Proline | Asymmetric Synthesis | Asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde using a chiral iridium catalyst, followed by oxidation, yields D-proline. | google.com |

| DL-Arginine | Enzymatic Resolution (L-Arginase) | L-arginase selectively hydrolyzes L-arginine to L-ornithine and urea, leaving optically pure D-arginine, which can be recovered from the reaction mixture. | google.com |

| DL-Arginine | Preferential Crystallization | Separation of DL-arginine can be achieved through crystallization techniques by exploiting the different properties of the enantiomeric and racemic solid phases. | acs.orgacs.org |

Strategic Chemical Modifications and Functionalization of the Tripeptide Scaffold

Once a peptide scaffold like this compound is synthesized, it can be chemically modified to enhance its properties, such as stability, permeability, or biological activity. plos.orgresearchgate.net These modifications can be directed at the peptide backbone or the amino acid side chains.

One common strategy is the N-methylation of backbone amide bonds, which can increase resistance to enzymatic degradation and improve membrane permeability. plos.org The introduction of unnatural amino acids or D-amino acids, as is inherent in the target peptide, is another strategy to confer resistance to proteolysis. plos.org

The functional groups on the side chains of Phenylalanine, Proline, and Arginine offer specific sites for modification.

Phenylalanine: The aromatic ring of Phe can be functionalized via metal-catalyzed C-H activation. chinesechemsoc.org This allows for the introduction of various groups, such as halogens (iodination) or boryl groups, which can then be used for further cross-coupling reactions. chinesechemsoc.org

Arginine: The guanidinium (B1211019) group of arginine is highly basic and typically protected during synthesis. Post-synthetic modification of arginine is less common, but strategies exist for converting ornithine residues into arginine residues via amidination, which could be applied in reverse or to modify the guanidinium group itself under specific conditions. researchgate.net

The D-Phe-Pro-Arg sequence is a well-known pharmacophore that acts as a thrombin inhibitor. nih.gov Functionalization of this motif is a common strategy to develop antithrombotic agents. For example, the irreversible thrombin inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) is a classic example where the C-terminus is functionalized with a reactive chloromethylketone group to covalently bind to the active site of thrombin. researchgate.net Such targeted modifications demonstrate how a core peptide scaffold can be strategically altered to create highly potent and specific therapeutic agents.

Advanced Structural and Conformational Analysis of H Dl Phe Dl Pro Dl Arg Me

High-Resolution Spectroscopic Characterization

A combination of high-resolution spectroscopic methods is essential to fully elucidate the structural intricacies of H-DL-Phe-DL-Pro-DL-Arg-Me. These techniques provide complementary information on the peptide's conformation, sequence, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. walisongo.ac.id For a peptide like this compound, which contains both L- and D-amino acids, NMR is crucial for understanding the local and global conformational preferences.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to assign the proton resonances to specific amino acid residues within the peptide sequence. uzh.ch The COSY spectrum reveals scalar couplings between protons, helping to identify adjacent protons within a spin system, while TOCSY establishes correlations between all protons within the same amino acid residue. uzh.ch

The presence of DL-proline introduces additional complexity due to the cis-trans isomerization of the X-Pro peptide bond. osu.edu NMR can distinguish between these two isomers, which exhibit distinct sets of chemical shifts. The relative intensities of the corresponding peaks provide information on the equilibrium population of the cis and trans conformers. The unique cyclic structure of proline restricts the backbone dihedral angle φ to approximately -65°. wikipedia.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Side-Chain Protons (ppm) |

| Phenylalanine (Phe) | 4.3 - 4.8 | 2.8 - 3.3 | 7.2 - 7.4 (aromatic) |

| Proline (Pro) | 4.1 - 4.5 | 1.8 - 2.2 | 3.3 - 3.8 (δ-H) |

| Arginine (Arg) | 4.2 - 4.6 | 1.6 - 1.9 | 3.1 - 3.3 (δ-H), 7.5 - 8.5 (guanidinium) |

Note: Chemical shifts can vary depending on the local chemical environment, solvent, and pH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides. psu.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides information about the presence of regular secondary structures such as α-helices, β-sheets, and turns. psu.edu

For peptides containing proline, the CD spectrum can be indicative of a polyproline II (PPII) helix, which is a left-handed helix characterized by a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net The presence of a D-proline residue would be expected to produce a CD spectrum with an opposite sign to that of an L-proline-containing peptide. yale.edu The incorporation of a DL-proline mixture in this compound would likely result in a complex CD spectrum, potentially with reduced intensity compared to a homochiral peptide, reflecting the presence of both left- and right-handed helical tendencies or a more disordered structure. The presence of other amino acids and their interactions can also influence the CD spectrum, making the interpretation of the secondary structure of this mixed-chirality tripeptide challenging. escholarship.orgoup.com

Advanced Mass Spectrometry for Sequence Verification and Purity Analysis

Advanced mass spectrometry techniques are indispensable for confirming the amino acid sequence and assessing the purity of synthetic peptides like this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions for mass analysis.

Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide ions and generate a series of product ions. The fragmentation pattern, which typically consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the unambiguous determination of the amino acid sequence. osu.edu The presence of proline can lead to characteristic fragmentation patterns, often with enhanced cleavage at the N-terminal side of the proline residue. osu.edu

High-resolution mass spectrometry provides accurate mass measurements, which can confirm the elemental composition of the peptide and help to identify any potential impurities or modifications. This is crucial for ensuring the quality and reliability of the synthetic peptide for further studies.

Impact of DL-Chirality on Peptide Backbone and Side-Chain Conformation

The inclusion of amino acids with both D and L chirality has a profound impact on the conformational landscape of a peptide, introducing a higher degree of structural diversity and complexity.

Conformational Flexibility and Restriction Induced by DL-Proline

The proline residue, whether in its L- or D-form, imposes significant conformational restrictions on the peptide backbone due to its cyclic side chain. wikipedia.orgmdpi.com This ring structure locks the backbone dihedral angle φ, reducing the conformational freedom of the peptide. nih.govnih.gov

The presence of DL-proline introduces a unique dynamic. The peptide can exist as a mixture of diastereomers, each with a distinct conformational preference. The cis-trans isomerization around the peptide bond preceding the proline residue is a key feature. osu.edumdpi.com The energy barrier for this isomerization is relatively low, allowing for the co-existence of both conformers in solution. The specific ratio of cis to trans isomers will depend on the local environment and the stereochemistry of the neighboring amino acids. The incorporation of a D-proline residue can alter the propensity for cis or trans conformations compared to the more common L-proline.

Stereoisomeric Effects on Aromatic Stacking of Phenylalanine

The stereochemistry of the phenylalanine residue plays a crucial role in its potential to engage in aromatic stacking interactions. russelllab.org These non-covalent interactions, where the aromatic rings of two phenylalanine residues stack on top of each other, can contribute to the stability of folded peptide structures.

Computational Modeling for Conformational Prediction and Analysis

Computational modeling has become an indispensable tool for investigating the structural and dynamic properties of peptides at an atomic level. mdpi.com For a unique peptide like this compound, which contains a mix of D- and L-amino acids, a conformationally constrained proline residue, and a charged arginine residue, computational methods offer profound insights into its behavior. These techniques allow for the exploration of the peptide's vast conformational landscape, which is experimentally challenging to characterize fully.

Molecular Dynamics (MD) Simulations of Free and Solvated Peptide States

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For the tripeptide this compound, MD simulations can reveal how its structure flexes, folds, and interacts with its environment, providing a detailed picture of its conformational preferences.

Simulations are typically run under two primary conditions: in a vacuum (free state) and in a solvent (solvated state).

Free Peptide State (in vacuo): In the absence of solvent, simulations can identify the intrinsic conformational tendencies of the peptide backbone and side chains. This approach helps to understand the fundamental folds and turns the peptide is predisposed to adopt, driven by intramolecular forces like hydrogen bonds and steric constraints. The presence of the DL-Proline residue is expected to induce significant rigidity and potential turn-like structures in the peptide backbone. nih.govmdpi.com

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system. For peptides containing non-standard D-amino acids, refining force field parameters is often necessary to accurately capture their unique conformational behavior. mdpi.comnih.gov

| Simulation Parameter | Typical Implementation for this compound | Anticipated Finding |

|---|---|---|

| System Setup | Peptide placed in a cubic box of water molecules (e.g., TIP3P model). | Reveals the influence of hydration on peptide folding and side-chain orientation. pnas.org |

| Force Field | CHARMM, AMBER, or GROMOS, potentially with refined parameters for D-amino acids. | Determines the accuracy of interactions and resulting conformations. biorxiv.orgnih.gov |

| Simulation Time | Nanoseconds (ns) to microseconds (μs). | Allows for sampling a wide range of conformational states to identify the most stable and frequently occurring structures. |

| Analysis | Root Mean Square Deviation (RMSD), Ramachandran plots, hydrogen bond analysis, solvent accessible surface area (SASA). | Quantifies structural stability, backbone dihedral angle preferences, intramolecular bonding patterns, and solvent exposure of residues. biorxiv.orgnih.gov |

Quantum Chemical Calculations for Electronic Structure and Conformational Preferences

While MD simulations excel at exploring the dynamic landscape of a peptide, quantum chemical (QC) calculations provide a more accurate description of its electronic structure and the relative energies of specific conformations. uzh.chuantwerpen.be These methods, often based on Density Functional Theory (DFT) or other ab initio approaches, are used to refine the structures obtained from MD simulations and to calculate properties that are difficult to measure experimentally. researchgate.netmdpi.com

For this compound, QC calculations can:

Determine Accurate Conformational Energies: By performing calculations on a set of representative structures (conformers) identified through MD, QC can rank them based on their electronic energy. This helps to predict which shapes are the most stable. Studies on peptides with D-amino acids have shown that QC calculations can successfully predict the most stable conformations, which sometimes differ from those predicted by molecular mechanics alone. nih.govresearchgate.net

Analyze Intramolecular Interactions: QC methods can precisely model non-covalent interactions, such as the potential for a cation-π interaction between the Arginine side chain and the Phenylalanine aromatic ring. mdpi.com It can also detail the hydrogen bonding network and the electronic effects of the N-terminal amine and C-terminal methyl ester.

Elucidate Electronic Properties: These calculations yield information on the distribution of electron density, molecular orbitals, and electrostatic potential. This is critical for understanding the peptide's reactivity and how it will be recognized by other molecules, such as a receptor.

Combining MD simulations with QC calculations provides a comprehensive and robust framework for analyzing peptide structure. MD explores the breadth of possible conformations, while QC provides a high-accuracy assessment of the most significant ones. researchgate.net

| Quantum Chemical Property | Methodology | Significance for this compound |

|---|---|---|

| Relative Conformational Energy | Single-point energy calculations (e.g., B3LYP/6-31G*) on MD-derived snapshots. | Identifies the energetically most favorable three-dimensional structure(s). nih.gov |

| Geometric Optimization | Energy minimization of a specific conformer in the gas phase or with a continuum solvent model (PCM). | Provides a precise, low-energy structure and details of bond lengths and angles. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Calculation of the electrostatic potential mapped onto the electron density surface. | Visualizes the charge distribution, highlighting regions likely to engage in electrostatic interactions with binding partners. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Offers insights into the peptide's chemical reactivity and electron-donating/accepting capabilities. |

Structure Activity Relationship Sar Investigations of H Dl Phe Dl Pro Dl Arg Me

Systematic Amino Acid Scan and Substitutions within the Tripeptide Sequence

The N-terminal phenylalanine residue is a frequent subject of modification in SAR studies. Its aromatic side chain is often critical for activity, participating in hydrophobic and π-stacking interactions within receptor binding pockets.

Importance of the Aromatic Ring : The necessity of an aromatic or cyclic system at this position (P2, using protease inhibitor nomenclature) has been demonstrated for the activity of some serine protease inhibitors. tandfonline.com Replacing phenylalanine with non-aromatic residues like alanine (B10760859) typically leads to a significant decrease in potency, underscoring the importance of the aromatic side chain. acs.org For instance, in the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂, substituting the D-Phe with Ala resulted in a 1500-fold drop in potency at the mMC1R. acs.org

Electronic Effects : The electronic properties of the aromatic ring can modulate activity. Studies on peptides derived from human islet amyloid polypeptide (hIAPP) showed that electron-rich aromatic rings at position 23 abolished amyloid-forming propensity, while electron-poor systems modulated the aggregation rate. nih.gov

Substitutions on the Aromatic Ring : Adding substituents to the phenyl ring can fine-tune activity. Halogenation (e.g., p-Cl, p-F) or adding bulky groups can alter binding affinity and selectivity. mdpi.commdpi.comnih.gov For example, in a series of biphalin (B1667298) analogs, introducing substituents like -NO₂, -Cl, or -F at the para-position of the Phe4 aromatic ring significantly affected binding to opioid receptors. mdpi.com

Table 1: Effect of Phenylalanine Position Analogs on Biological Activity A summary of findings from related peptide SAR studies.

| Position | Original Residue | Substitution | Observed Effect on Activity | Reference(s) |

| Phenylalanine | Phe | Ala | Significant decrease in potency. | acs.org |

| Phenylalanine | Phe | Halogenated Phe | Modulated potency and selectivity. | mdpi.commdpi.comnih.gov |

| Phenylalanine | Phe | Electron-Rich Analogs | Abolished aggregation in an amyloid model. | nih.gov |

| Phenylalanine | Phe | Electron-Poor Analogs | Modulated aggregation rate in an amyloid model. | nih.gov |

The proline residue at the central position imposes significant conformational constraints on the peptide backbone, often inducing a β-turn structure that is critical for receptor recognition. mdpi.comworldscientific.com

Conformational Rigidity : Proline's unique cyclic structure restricts the φ (phi) backbone torsion angle, making it a powerful tool for stabilizing specific secondary structures. nih.gov The introduction of proline can block the extension of α-helical conformations and destabilize β-sheet structures. researchgate.net

Ring Modifications : Altering the proline ring itself, for instance by using 4-substituted prolines, can influence ring pucker and main chain conformation through steric and stereoelectronic effects. nih.gov Replacing proline with other cyclic amino acids, like piperidine-carboxylic acids, has been shown to increase metabolic stability and activity in some peptide analogs. mdpi.com

Table 2: Influence of Proline and its Analogs on Peptide Properties A summary of findings from related peptide SAR studies.

| Feature | Description | Impact on Peptide | Reference(s) |

| Backbone Conformation | The cyclic nature of proline restricts the φ torsion angle. | Induces β-turns; stabilizes specific secondary structures. | mdpi.comworldscientific.com |

| Amide Isomerization | The X-Pro amide bond can adopt cis or trans conformations. | Affects global peptide shape and biological activity. | worldscientific.comresearchgate.net |

| Ring Analogs | Use of pseudoprolines or other heterocyclic mimics. | Can enhance metabolic stability and activity by fixing conformation. | mdpi.comworldscientific.com |

| Ring Substitution | Introduction of substituents at the 4-position of the proline ring. | Modifies ring pucker and influences main chain conformation. | nih.gov |

The C-terminal arginine residue provides a key basic guanidinium (B1211019) group, which is frequently involved in essential electrostatic interactions and hydrogen bonding with target receptors. ru.nlresearchgate.net

Importance of the Guanidinium Group : The positively charged guanidinium group is often crucial for activity. In corticotrophin peptides, replacing arginine with the neutral citrulline or other non-basic residues drastically diminishes biological effects. ru.nl The guanidinium group of Arginine is known to participate in ionic bonds, hydrogen bonds, and cation-pi interactions that are important for protein folding and function. researchgate.net

Side Chain Length and Basicity : Swapping arginine for other basic amino acids like lysine (B10760008) or ornithine can probe the importance of side-chain length and the precise nature of the basic group. While these residues are also positively charged, the difference in side-chain length, flexibility, and pKa can lead to reduced activity. ru.nl For example, replacing arginine with lysine or ornithine in corticotrophin peptides significantly lowered steroidogenic and lipolytic activity, whereas substitution with homo-arginine (which preserves the guanidinium group but extends the chain) resulted in only a slight reduction. ru.nl

Role in Selectivity : In some systems, the interaction between arginine and acidic residues (like aspartate) on the receptor is critical for activation and selectivity. nih.gov

Table 3: Effect of Arginine Position Modifications on Biological Activity A summary of findings from SAR studies on various bioactive peptides.

| Original Residue | Substitution | Key Change | Observed Effect on Activity | Reference(s) |

| Arginine | Ornithine | Shorter side chain, primary amine | Drastically diminished activity | ru.nl |

| Arginine | Lysine | Different side chain length/flexibility, primary amine | Drastically diminished activity | ru.nl |

| Arginine | Homo-arginine | Longer side chain, guanidinium group retained | Slight reduction in activity | ru.nl |

| Arginine | Citrulline | Neutral urea (B33335) group instead of guanidinium | Abolished activity | ru.nl |

Stereochemical Determinants of Biological Activity

The stereochemistry at each of the three amino acid positions is a profound determinant of the peptide's three-dimensional structure and, consequently, its biological activity. The use of DL-amino acids creates a complex mixture of diastereomers, and understanding the contribution of each stereocenter is key to designing more potent and selective analogs.

The incorporation of D-amino acids in place of the more common L-amino acids can have dramatic effects, often enhancing proteolytic stability and altering peptide conformation to improve receptor affinity. nih.govmdpi.com

D-Phenylalanine : In many peptide inhibitors, particularly of thrombin, a D-Phe at the P3 position is preferred and increases effectiveness. researchgate.netacs.org For melanocortin agonists, inverting the chirality from L-Phe to D-Phe in the "His-Phe-Arg-Trp" core sequence leads to a dramatic increase in potency. acs.org

D-Arginine : In contrast to D-Phe, the stereochemistry at the arginine position can be more variable. In some thrombin inhibitors, a D-Arg residue can be accommodated and establishes similar contacts to the L-isomer, while also conferring resistance to proteolysis. nih.govresearchgate.net

General Trends : The introduction of D-amino acids is a widely used strategy to improve peptide drug properties. It can lead to enhanced stability, increased potency, and sometimes altered receptor selectivity. mdpi.com For example, a D-amino acid substitution in dermorphin (B549996) is crucial for its opioid receptor recognition. mdpi.com

Systematic studies on related peptides where the stereochemistry of each residue is individually inverted have shed light on these complex interactions. For instance, in studies of macrocyclic peptides based on an Arg-Phe-Phe sequence, stereochemical inversions (L to D) at each position of the tripeptide motif were performed. nih.govnih.gov The results showed that these modifications could lead to complex changes in activity, sometimes converting antagonists into agonists at specific receptors or altering selectivity profiles across a family of receptors. nih.govnih.gov A study on thrombin inhibitors with the general sequence D-Phe-Pro-D-Arg-P1'-CONH₂ demonstrated that the combination of D-amino acids at the P1 and P3 positions provided a novel and proteolysis-resistant scaffold for developing antithrombotic agents. nih.govresearchgate.net This highlights that the specific combination of stereochemistries, rather than a single D-amino acid inclusion, dictates the final conformational and functional outcome.

Influence of C-Terminal Methyl Ester on Bioactivity

Key effects of C-terminal esterification on bioactivity include:

Increased Stability: The modification can protect the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby prolonging its half-life in biological systems. researchgate.net

Altered Receptor Affinity: The change in charge and hydrophobicity can modify how the peptide binds to its target receptor. For some peptides, neutralization of the C-terminal charge enhances activity. For instance, replacing the carboxy terminus of human parathyroid hormone (hPTH) with a carboxamide was found to increase its activity. nih.gov

Prodrug Strategy: C-terminal esters can act as prodrugs. They are susceptible to cleavage by endogenous esterases within the body, which would release the active, free-acid form of the peptide. nih.govresearchgate.net This can be a useful strategy for improving the pharmacokinetic profile of a drug.

Membrane Permeability: Increased lipophilicity from the methyl ester can enhance the peptide's ability to cross cell membranes, which is often a limiting factor for the therapeutic efficacy of peptides. researchgate.netcreative-peptides.com

The specific impact of the C-terminal methyl ester on the bioactivity of a peptide is highly dependent on the peptide's sequence and its biological target. For example, studies on proline-rich antimicrobial peptides have shown that C-terminal modifications to hydrazides, alcohols, and amides result in higher activity against Gram-negative bacteria compared to the corresponding carboxylate form. nih.gov In another instance, the synthesis of rhein (B1680588) peptide derivatives showed that methyl esters of rhein exhibited more potent antibacterial activity compared to dipeptides. japer.in

To illustrate the effect of C-terminal modification, the following table presents hypothetical data based on common findings in SAR studies of bioactive peptides.

| Compound ID | Sequence | C-Terminal Group | Relative Bioactivity (%) |

| 1 | H-DL-Phe-DL-Pro-DL-Arg | -OH (Carboxylic Acid) | 100 |

| 2 | H-DL-Phe-DL-Pro-DL-Arg | -NH₂ (Amide) | 150 |

| 3 | H-DL-Phe-DL-Pro-DL-Arg | -OMe (Methyl Ester) | 120 |

| 4 | H-DL-Phe-DL-Pro-DL-Arg | -OEt (Ethyl Ester) | 110 |

This table is illustrative and designed to show potential trends in bioactivity based on C-terminal modifications.

Molecular Recognition and Receptor Interaction Studies Non Clinical

Ligand-Receptor Binding Affinities and Selectivity Profiling

The binding affinity and selectivity of peptides derived from the Phe-Pro-Arg motif are critical determinants of their biological activity. These properties are typically evaluated using competitive binding assays against defined receptors and through radioligand binding studies.

Competitive binding assays are fundamental in determining a ligand's affinity for a specific receptor by measuring its ability to compete with a known reference ligand. For peptides based on the D-Phe-Pro-Arg scaffold, thrombin is a well-characterized receptor target.

In a study focused on developing novel, non-covalent direct thrombin inhibitors (DTIs), a series of tetrapeptides with the general sequence D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1'-CONH₂ were synthesized and evaluated. mdpi.com These peptides were designed to be resistant to proteolytic cleavage by utilizing D-amino acids. mdpi.com The inhibitory potency of these compounds against the amidolytic activity of α-thrombin was determined using a competitive assay with the chromogenic substrate S2238. mdpi.com The results, expressed as inhibition constants (Ki), demonstrate that the nature of the amino acid at the P1' position significantly influences binding affinity. mdpi.com The lead tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH₂, was found to be a potent competitive thrombin inhibitor. mdpi.com

The binding affinities of several D-Phe-Pro-D-Arg derived tetrapeptides are presented below.

Table 1: Inhibition of α-thrombin by D-Phe-Pro-D-Arg-P1'-CONH₂ Analogs

| Compound | P1' Residue | Ki (µM) |

|---|---|---|

| fPrI | L-Isoleucine | 1.3 ± 0.2 |

| fPrC | L-Cysteine | 1.8 ± 0.2 |

| fPrt | D-Threonine | 0.92 ± 0.05 |

Data sourced from Poyarkov et al. (2012). mdpi.com

These findings highlight that even with a conserved D-Phe-Pro-D-Arg core, modifications at the adjacent P1' position can modulate the binding affinity for the thrombin active site. mdpi.com All tested inhibitors were found to bind in a substrate-like manner. mdpi.com

Radioligand binding assays provide a direct measure of ligand affinity (Kd) to a receptor. While specific radioligand binding data for H-DL-Phe-DL-Pro-DL-Arg-Me is unavailable, studies on related peptide antagonists for the thrombin receptor illustrate the utility of this approach. For instance, in the development of thrombin receptor antagonists, a peptide analog, BMS-200661, was specifically designed to be suitable for use in radioligand binding assays. acs.org This analog, where the C-terminal Arginine was replaced by an Ornithine-(N-delta-propionyl) residue, exhibited a dissociation constant (Kd) in the range of 10-30 nM, indicating high affinity for the receptor. acs.org Such studies are crucial for quantifying the direct interaction between a ligand and its receptor without the influence of a competing substrate.

Elucidation of Molecular Binding Mechanisms

Understanding how a ligand binds to its receptor at a molecular level is key to rational drug design. This involves identifying the critical residues for engagement and characterizing the non-covalent forces that stabilize the ligand-receptor complex.

The tripeptide sequence Phe-Pro-Arg is a well-established pharmacophore for binding to several receptors, most notably thrombin. mdpi.commdpi.com Structural and functional studies have elucidated the specific roles of each residue in this motif.

Arginine (Arg): The basic side chain of the P1 Arginine residue is crucial for anchoring the peptide into the S1 specificity pocket of thrombin, where it forms a key salt bridge with the carboxylate group of an Aspartic acid residue (Asp189). mdpi.com

Proline (Pro): The P2 Proline residue induces a specific turn conformation in the peptide backbone, which correctly orients the adjacent P1 and P3 residues for optimal interaction with the enzyme's active site. mdpi.com

Phenylalanine (Phe): The P3 Phenylalanine residue fits into a hydrophobic pocket on the receptor surface (the S3 pocket), contributing significantly to the binding affinity through hydrophobic interactions. mdpi.compnas.org

The D-stereoisomer, D-Phe, is often used in synthetic inhibitors to enhance stability and optimize binding. mdpi.commdpi.com The collective interactions of these three residues create a high-affinity binding mode that mimics the interaction of natural substrates like fibrinogen with thrombin. jpt.com

The stability of the peptide-receptor complex is governed by a network of non-covalent interactions. mdpi.com X-ray crystallography studies of D-Phe-Pro-D-Arg analogs bound to thrombin have provided detailed insights into these forces. mdpi.com

Hydrogen Bonding: The peptide backbone of the inhibitors forms an antiparallel β-sheet with the Ser214-Gly216 segment of α-thrombin, a classic binding motif stabilized by hydrogen bonds. mdpi.com Specifically, the main chain nitrogen of the D-Arg residue displays polar interactions with the carbonyl oxygen of thrombin's Ser214. mdpi.com

Electrostatic Interactions: The most significant electrostatic interaction is the salt bridge formed between the positively charged guanidinium (B1211019) group of the P1 Arginine and the negatively charged Asp189 in the base of the S1 pocket of thrombin. mdpi.com This interaction is a primary determinant of binding specificity.

Hydrophobic Forces: Hydrophobic interactions are critical for the binding of the P3 D-Phe residue, which occupies the hydrophobic S3 pocket. mdpi.compnas.org The aromatic ring of phenylalanine is well-suited for this pocket, displacing water molecules and contributing favorably to the binding energy. plos.org

These interactions collectively contribute to the high affinity and specificity of Phe-Pro-Arg based peptides for their target receptors. mdpi.com

A specific and significant non-covalent force that contributes to molecular recognition is the cation-π interaction. caltech.edu This interaction occurs between a cation (such as the side chain of Arginine or Lysine) and the electron-rich face of an aromatic ring (like that of Phenylalanine, Tyrosine, or Tryptophan). caltech.eduplos.org

Ligand-Induced Receptor Conformational Changes

The binding of peptide ligands to their receptors is a dynamic process that often induces significant conformational changes in the receptor, which is fundamental to signal transduction or inhibition. Peptides based on the Phe-Pro-Arg sequence are well-documented inhibitors of thrombin, a key serine protease in the blood coagulation cascade. Their mechanism often involves direct interaction with the enzyme's active site, which can be considered a form of ligand-induced conformational stabilization or alteration.

Research on D-Phe-Pro-Arg derived peptides demonstrates that they act as direct thrombin inhibitors. nih.gov The binding of these peptides to the active site of thrombin prevents the enzyme from converting fibrinogen to fibrin, thereby blocking clot formation. For instance, the synthetic peptide D-Phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK), which shares the core sequence, binds irreversibly to thrombin's active site with high affinity. caymanchem.com The crystal structure of the human α-thrombin-PPACK complex reveals that the inhibitor binds in an extended conformation, occupying the active site cleft and inducing specific, localized conformational adjustments in the enzyme to accommodate the ligand. caymanchem.com

Furthermore, studies on related peptides, such as the bradykinin (B550075) breakdown product Arg-Pro-Pro-Gly-Phe (RPPGF), illustrate a bifunctional inhibitory mechanism. This peptide not only interacts with the active site of thrombin but also binds to the protease-activated receptor 1 (PAR1), a G protein-coupled receptor. physiology.orgnih.gov By binding to the extracellular domain of PAR1, RPPGF prevents the conformational changes that would normally be induced by thrombin cleavage, thus inhibiting platelet activation. physiology.orgnih.gov This dual interaction highlights the complex ways in which such peptides can modulate receptor conformation and function.

Computational Docking and Receptor Modeling for Ligand-Receptor Complexes

Computational methods, particularly molecular docking and receptor modeling, are invaluable tools for understanding and predicting the interactions between peptide ligands and their receptors. These techniques have been successfully applied in the rational design of novel, potent thrombin inhibitors based on the D-Phe-Pro-Arg scaffold. nih.gov

In a notable study, a structure-based drug design (SBDD) approach was used to create new peptidic direct thrombin inhibitors derived from a D-Phe-Pro-D-Arg-P1'-CONH₂ template. nih.gov The process began with the known crystal structure of human α-thrombin in a complex with the inhibitor PPACK (PDB entry 1ABJ) as the protein template. nih.gov New peptide sequences were designed by systematically varying the amino acid at the P1′ position (the residue following arginine) with a diverse set of natural and non-natural, L- and D-amino acids. nih.gov

The designed ligands were then computationally docked into the active site of the thrombin model. The docking process involved manually placing the peptide into the active site, aligning it with the known inhibitor, and then using software to calculate the free energy of interaction. nih.gov This energy calculation, based on a molecular mechanics force field (MMFF), provided a score to rank the potential inhibitors. The initial ranking, based on Van der Waals forces, was refined by including electrostatic force fields to improve the prediction of binding affinity. nih.gov This virtual screening allowed for the rapid assessment of numerous candidates, prioritizing those with the most favorable predicted binding energies for chemical synthesis and experimental testing. nih.gov

This computational approach successfully identified novel peptide inhibitors, demonstrating the power of docking and modeling to elucidate the key structural determinants for ligand-receptor binding and to guide the development of new therapeutic agents. nih.gov Similar in silico methods could be applied to predict the binding modes and potential receptor targets for this compound, although the presence of mixed stereoisomers would necessitate separate modeling for each distinct isomer to accurately predict interactions.

Enzymatic Stability and Biotransformation Pathways of H Dl Phe Dl Pro Dl Arg Me

Susceptibility to Proteolytic Degradation

Proteolytic degradation is a major barrier to the therapeutic use of peptides, as naturally occurring proteases and peptidases are stereospecific for substrates containing L-amino acids. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability.

Peptides that are composed either partially or entirely of D-amino acids demonstrate significant resistance to breakdown by proteolytic enzymes. lifetein.com.cn The peptide bonds formed by D-amino acids are not recognized efficiently by the active sites of most common proteases, such as trypsin and chymotrypsin, which are evolved to cleave peptide bonds adjacent to specific L-amino acid residues. lifetein.com.cnfrontiersin.org

Studies have consistently shown that substituting L-amino acids with their D-enantiomers enhances peptide stability in various biological media, including human plasma and lysosomal preparations. lifetein.com.cnfrontiersin.orgpnas.org For instance, the replacement of L-lysine and L-arginine with their D-counterparts can protect peptides from degradation by trypsin. frontiersin.org The stability of peptides often increases with the number of D-amino acids incorporated, particularly at the N- and C-termini, which are frequent sites for exopeptidase activity. lifetein.com.cn Research on MUC2 peptides showed that substituting flanking regions with D-amino acids created a synthetic antigen with high stability against enzymatic degradation while preserving its antibody recognition properties. pnas.org Similarly, a study on the antitumor peptide RDP215 demonstrated that its D-amino acid variant was significantly more stable in the presence of serum compared to the all-L-amino acid version. mdpi.com

Given that H-DL-Phe-DL-Pro-DL-Arg-Me contains a racemic mixture at the phenylalanine and proline positions, it is expected to exhibit enhanced resistance to a broad range of peptidases and proteases compared to its all-L counterpart. The D-Phe and D-Pro residues would sterically hinder the binding and catalytic action of these enzymes.

Table 1: Research Findings on D-Amino Acid Substitution and Proteolytic Stability

| Peptide/Study Focus | Key Modification | Observation | Reference |

|---|---|---|---|

| General D-amino acid peptides | Inclusion of D-amino acids at N- and/or C-termini | Peptides with D-amino acids at both termini were almost completely resistant to degradation in human serum. lifetein.com.cn | lifetein.com.cn |

| Antimicrobial Peptides (AMPs) | Replacement of all L-Lys and L-Arg with D-Lys and D-Arg | The derivative (DP06) showed remarkable stability, with over 60% of the peptide remaining after 24 hours in human plasma. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| MUC2 Epitope Peptide | Systematic substitution of N- and C-terminal flanking regions with D-amino acids | The partially D-substituted peptide (tpTPTGTQtpt) showed high resistance to degradation in diluted human serum and lysosomal preparations. pnas.org | pnas.org |

| Antitumor Peptide RDP215 | Creation of a D-amino acid variant (9D-RDP215) | Ex vitro and in vitro studies revealed a stabilizing effect of D-amino acids in the presence of serum. mdpi.com | mdpi.com |

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in inactivating numerous bioactive peptides. acs.org It specifically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides, where Xaa is any amino acid. acs.org The peptide this compound has a Pro residue at the second position, making its all-L counterpart a potential substrate for DPP-IV.

However, the activity of DPP-IV is highly stereospecific. The introduction of D-amino acids or other modifications at the N-terminus is a common strategy to confer resistance to DPP-IV degradation. nih.govresearchgate.net For example, N-terminal substitution in Glucagon-like peptide-1 (GLP-1) analogues with residues like alpha-aminoisobutyric acid (Aib) resulted in molecules that were undetectably degraded by DPP-IV after 6 hours, a significant increase in stability compared to the native peptide. nih.gov The presence of DL-Proline in this compound implies that 50% of the molecules will contain D-Proline at the second position. This D-Pro isomer would not be recognized by DPP-IV, rendering that population of peptides resistant to its action. Furthermore, the presence of D-Phenylalanine at the N-terminus in the other half of the peptide population would also likely hinder or prevent DPP-IV activity.

Table 2: Examples of DPP-IV Resistant Peptide Analogues

| Peptide | Modification for DPP-IV Resistance | Resulting Half-life (t1/2) in vitro | Reference |

|---|---|---|---|

| GLP-1 (7-36) amide | N/A (Native) | 28 min | nih.gov |

| [Gly8]GLP-1 | Substitution of Ala at position 8 with Glycine | 159 min | nih.gov |

| [Aib8]GLP-1 | Substitution of Ala at position 8 with α-aminoisobutyric acid | Undetectable degradation after 6 hours | nih.govresearchgate.net |

| GLP-1 | Incorporation of specific amino acid analogues at the P1' position (C-terminal to cleavage site) | Greatly extended half-life in the presence of digestive enzymes like trypsin and chymotrypsin. acs.org | acs.org |

Interactions with Amino Acid-Modifying Enzymes

Beyond proteolytic cleavage, individual amino acid residues can be targets for various modifying enzymes. The stereochemistry of the residues in this compound is a critical determinant of these interactions.

Phenylalanine ammonia-lyase (PAL) is an enzyme found widely in plants, fungi, and some bacteria that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgmdpi.com This is the first step in the phenylpropanoid pathway, which produces a variety of important secondary metabolites. wikipedia.org

The catalytic mechanism of PAL is highly specific for the L-isomer of phenylalanine. wikipedia.orgnih.gov While some PAL enzymes, particularly from monocots and yeast, can also deaminate L-tyrosine (displaying tyrosine ammonia-lyase or TAL activity), their primary substrate is L-Phe. nih.govnih.gov The enzyme's active site is structured to accommodate L-Phe, and there is no evidence to suggest it can act on D-phenylalanine. Therefore, the D-Phe component of the this compound peptide would be resistant to deamination by PAL. The L-Phe residue, being N-terminally located and part of a peptide chain, would also be an unlikely substrate, as PAL acts on the free amino acid.

Table 3: Substrate Specificity of Phenylalanine Ammonia-Lyase (PAL) from Sorghum bicolor (SbPAL1)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| L-Phenylalanine | 0.24 | 1.26 | 5.18 |

| L-Tyrosine | 0.29 | 0.74 | 2.52 |

| L-DOPA | 1.85 | 1.41 | 0.76 |

| L-Histidine | NA | NA | NA |

Data adapted from kinetic analysis of wild-type SbPAL1. nih.gov NA: No measurable activity.

The arginine residue within a peptide can undergo several post-translational modifications (PTMs) catalyzed by specific enzymes, which play crucial roles in cellular processes like gene transcription and signal transduction. vt.edu Key enzymatic modifications include methylation, deimination (citrullination), and ADP-ribosylation. vt.edu

Arginine Methylation: Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. rsc.org This can result in monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). rsc.org

Arginine Deimination: Peptidylarginine deiminases (PADs) convert arginine residues to citrulline through the hydrolysis of the guanidino group. ru.nlnih.gov This modification neutralizes the positive charge of the arginine residue.

ADP-ribosylation: Arginine-specific ADP-ribosyltransferases (ARTs) transfer the ADP-ribose moiety from NAD+ to an arginine residue, resulting in a large, negatively charged modification. vt.edu

The susceptibility of the arginine residue in this compound to these enzymes would depend on the ability of the enzymes to recognize the peptide sequence. The presence of a D-proline residue immediately preceding the arginine may create an unusual kink or conformation that could hinder enzyme binding. Furthermore, methylation of arginine has been shown to interfere with subsequent deimination by PAD enzymes. ru.nl While the L-arginine in the peptide is theoretically a substrate, its accessibility and recognition by these modifying enzymes in the context of the unusual peptide backbone remains uncertain.

Table 4: Summary of Major Enzymatic Modifications of Arginine Residues

| Modification | Enzyme Family | Function/Effect | Reference |

|---|---|---|---|

| Methylation | Protein Arginine Methyltransferases (PRMTs) | Generates MMA, ADMA, SDMA. Modulates gene expression, DNA repair, and signal transduction. rsc.org | rsc.org |

| Deimination (Citrullination) | Peptidylarginine Deiminases (PADs) | Converts positively charged arginine to neutral citrulline. ru.nl Can alter protein structure and function. nih.gov | ru.nlnih.gov |

| ADP-ribosylation | ADP-ribosyltransferases (ARTs) | Adds a large, negatively charged ADP-ribose group. vt.edu Involved in DNA repair and signal transduction. | vt.edu |

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states, known as proline isomerization, is an intrinsically slow process but can be accelerated by enzymes called peptidyl-prolyl isomerases (PPIases). nih.govhepionpharma.com This isomerization can act as a molecular switch, regulating protein folding and function. hepionpharma.comembopress.org

There are three main families of PPIases: cyclophilins, FK506-binding proteins (FKBPs), and parvulins. nih.gov A crucial aspect of these enzymes is their stereospecificity; they catalyze the isomerization of Xaa-L-Pro peptide bonds. embopress.orgnih.gov There is no evidence that they can act on a D-proline residue.

Table 5: Families of Peptidyl-Prolyl Isomerases (PPIases)

| PPIase Family | Key Characteristics | Reference |

|---|---|---|

| Cyclophilins | Ubiquitous and highly conserved. The target of the immunosuppressive drug cyclosporin (B1163) A. | nih.govhepionpharma.com |

| FK506-Binding Proteins (FKBPs) | Target of the immunosuppressive drugs FK506 and rapamycin. | nih.govhepionpharma.com |

| Parvulins | A smaller family of PPIases, some members of which (e.g., Pin1) specifically recognize phosphorylated Ser/Thr-Pro motifs. | nih.govembopress.org |

Kinetic Analysis of Enzymatic Reactions Involving the Tripeptide

The kinetic analysis of enzymatic reactions involving the tripeptide this compound provides crucial insights into its metabolic fate and stability in a biological environment. The unique stereochemistry of this peptide, which incorporates both L- and D-amino acids, along with a proline residue, significantly influences its interaction with various proteases and peptidases. This section explores the kinetic parameters that govern these interactions, drawing upon established principles of enzyme kinetics and data from studies on analogous peptide structures.

The presence of D-amino acids at the N-terminus (DL-Phenylalanine) and internally (DL-Proline and DL-Arginine) is a key determinant of the tripeptide's resistance to enzymatic degradation. Proteases, which are highly stereospecific, generally exhibit a strong preference for L-amino acid substrates. uliege.benih.gov The incorporation of D-enantiomers can sterically hinder the binding of the peptide to the active site of many common peptidases, such as aminopeptidases and carboxypeptidases, thereby drastically reducing the rate of hydrolysis. nih.gov

Studies on peptides containing D-amino acids have consistently demonstrated their enhanced stability. For instance, the substitution of an L-amino acid with its D-enantiomer can render a peptide resistant to enzymatic cleavage. scirp.org This resistance is reflected in the kinetic parameters of the enzymatic reaction, primarily through a significant increase in the Michaelis constant (K_m) and a decrease in the catalytic rate (k_cat) or maximal velocity (V_max). A higher K_m value indicates a lower binding affinity between the enzyme and the substrate, while a lower k_cat suggests a less efficient catalytic process.

The proline residue in the second position also plays a critical role in the enzymatic stability of the tripeptide. Proline's unique cyclic structure imposes conformational constraints on the peptide backbone, making the adjacent peptide bonds less accessible to many proteases. nih.gov However, a specific class of enzymes, known as post-proline cleaving enzymes (PPCEs), can recognize and cleave the peptide bond at the carboxyl side of a proline residue. nih.govresearchgate.net Notably, some PPCEs have been shown to hydrolyze peptide bonds where the amino acid following proline is a D-amino acid. nih.gov

The kinetic parameters for the hydrolysis of a substrate by a post-proline cleaving enzyme, such as Z-Gly-Pro-Leu-Gly, have been determined to have a K_m value of 6.0 x 10⁻⁵ M, indicating a relatively high affinity of the enzyme for its substrate. nih.gov While specific data for this compound is not available, it is plausible that it could be a substrate for a PPCE, although the presence of a D-proline might alter the binding affinity and catalytic efficiency.

Furthermore, the C-terminal arginine residue could be a target for arginase enzymes, which hydrolyze arginine to ornithine. nih.gov Peptide arginases, a recently discovered class of enzymes, can act on arginine residues within a peptide chain. Kinetic analysis of a peptide arginase, OspR, with its protein substrate OspA revealed a K_m of 9.01 µM and a k_cat of 5.08 × 10⁻³ s⁻¹, indicating a high binding affinity but a relatively slow catalytic rate. nih.gov The methylation of the C-terminal carboxyl group in this compound would likely protect it from carboxypeptidase activity.

To illustrate the potential impact of stereochemistry on the enzymatic kinetics of a tripeptide like this compound, the following hypothetical data tables are presented. These tables are based on trends observed in the literature for similar peptides and are for illustrative purposes only.

Table 1: Hypothetical Kinetic Parameters of a General Aminopeptidase (B13392206) with Different Tripeptide Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| H-L-Phe-L-Pro-L-Arg-OH | 0.5 | 10 | 20,000 |

| This compound | > 50 | < 0.01 | < 2 |

This table illustrates that the presence of D-amino acids and a C-terminal methyl ester in this compound would be expected to dramatically decrease its affinity (higher K_m) and the rate of cleavage (lower k_cat) by a typical aminopeptidase compared to its all-L-amino acid, free-carboxyl counterpart.

Table 2: Hypothetical Kinetic Parameters of a Post-Proline Cleaving Enzyme (PPCE) with Different Tripeptide Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Gly-L-Pro-L-Leu-Gly | 0.06 | 45 | 750,000 |

| H-DL-Phe-L-Pro-DL-Arg-Me | 5 | 1 | 200 |

| This compound | > 20 | < 0.1 | < 5 |

This table suggests that while a PPCE can cleave after a proline residue, the presence of a D-proline in this compound would likely significantly reduce the enzyme's efficiency. The values for Z-Gly-L-Pro-L-Leu-Gly are based on published data for a known PPCE substrate. nih.gov

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Methyl (2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidin-2-yl]formamido]-5-(diaminomethylideneamino)pentanoate |

| Z-Gly-Pro-Leu-Gly | N-Carbobenzoxy-glycyl-prolyl-leucyl-glycine |

| OspA | A precursor peptide |

Advanced Computational and Theoretical Investigations

Enhanced Molecular Dynamics Simulations for Complex Systems

To understand how H-DL-Phe-DL-Pro-DL-Arg-Me behaves within a biological system, MD simulations are performed in environments that mimic physiological conditions. researchgate.net This typically involves solvating the tripeptide in an explicit water model, such as TIP3P or SPC/E, and adding ions (e.g., Na⁺ and Cl⁻) to achieve a physiological concentration of approximately 150 mM, thereby neutralizing the system and simulating the body's ionic strength. researchgate.net

These simulations can reveal how the peptide interacts with water molecules, forming hydrogen bonds and influencing the local solvent structure. The charged nature of the Arginine (Arg) residue and the terminal groups, combined with the hydrophobic Phenylalanine (Phe) residue, suggests that the tripeptide's conformation will be highly sensitive to the aqueous environment. Furthermore, simulations can model the interaction of the tripeptide with lipid bilayers, providing insights into its ability to approach or permeate cell membranes. nih.govrsc.org The analysis of these simulations focuses on parameters like the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvation shells, and the number of hydrogen bonds to quantify interactions. researchgate.net

Table 1: Illustrative Simulation Parameters for this compound in a Physiological Environment

| Parameter | Value/Type | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's atoms and bonds. |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules for realistic interactions. |

| System Size | ~50,000 atoms | A simulation box large enough to avoid self-interaction artifacts. |

| Ion Concentration | 150 mM NaCl | Mimics the ionic strength of physiological fluids. researchgate.net |

| Temperature | 310 K (37 °C) | Simulates human body temperature. |

| Pressure | 1 bar | Represents standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration required to observe significant conformational sampling. |

Unfolding and Folding Dynamics of the Tripeptide

MD simulations are uniquely suited to study the fast dynamics of peptide folding and unfolding. nih.gov For this compound, simulations can be initiated from a fully extended (unfolded) conformation to observe its spontaneous collapse into more compact, folded structures. Conversely, simulations at elevated temperatures or in the presence of denaturing agents can be used to study the unfolding process. nih.gov

The folding pathway is influenced by the intrinsic properties of its amino acids. The rigid pyrrolidine (B122466) ring of Proline (Pro) restricts the peptide backbone's flexibility, often inducing turns. nih.govresearchgate.net The bulky, hydrophobic Phenylalanine (Phe) side chain will tend to be shielded from water, driving the collapse of the peptide, while the charged, hydrophilic Arginine (Arg) side chain will prefer to remain exposed to the solvent. The interplay of these forces dictates the ensemble of stable and metastable conformations the tripeptide can adopt. Analysis of the simulation trajectories can identify key intermediate states, transition pathways, and the timescale of these dynamic events. nih.gov

Free Energy Calculations for Ligand Binding and Conformational Transitionsslq.qld.gov.au

Understanding the binding affinity of this compound to a potential biological target, such as an enzyme or receptor, is critical. Free energy calculations provide a quantitative measure of this affinity (ΔG_bind). nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered rigorous approaches for computing the relative or absolute binding free energies. springernature.com

These calculations involve creating a thermodynamic cycle that connects the bound and unbound states of the ligand. wustl.edu In practice, the ligand is "alchemically" transformed, meaning its atomic properties are gradually changed in silico, into either a non-interacting dummy molecule or another ligand. wustl.edu By calculating the free energy change for this transformation both in the solvent and in the protein's binding site, the binding free energy can be determined. wustl.edunih.gov These computations are demanding but offer valuable predictions for lead optimization in drug design. nih.govspringernature.com Similarly, these methods can calculate the free energy differences between various conformational states of the tripeptide itself, revealing their relative populations at equilibrium.

Table 2: Hypothetical Relative Binding Free Energy (ΔΔG) for Analogs of this compound

| Analog Modification | Calculated ΔΔG (kcal/mol) | Predicted Effect on Binding |

| Arg → Lys | +0.8 | Weaker Binding |

| Phe → Tyr | -1.2 | Stronger Binding |

| Pro → Ala | +2.5 | Much Weaker Binding |

| Me (C-terminus) → NH₂ | -0.5 | Stronger Binding |

Note: This table is illustrative. A negative ΔΔG indicates that the modification improves binding affinity compared to the parent compound.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

While MD simulations excel at describing molecular dynamics, Density Functional Theory (DFT) provides a quantum mechanical description of the electronic structure of a molecule. nih.gov This makes DFT a powerful tool for elucidating reaction mechanisms, calculating spectroscopic properties, and understanding chemical reactivity at a fundamental level. nih.govmdpi.com